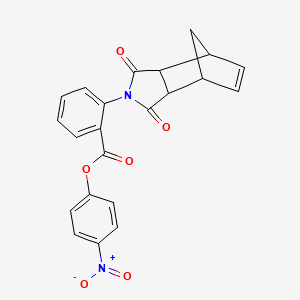![molecular formula C26H22ClNO7S B12462263 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462263.png)
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of sulfonyl, phenyl, oxoethyl, chlorophenyl, and pyrrolidine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the sulfonyl phenyl intermediate, followed by the introduction of the oxoethyl and chlorophenyl groups. The final step involves the formation of the pyrrolidine ring and the carboxylate group.
Preparation of Sulfonyl Phenyl Intermediate: The reaction between 4-methylphenyl sulfonyl chloride and phenol in the presence of a base such as pyridine or triethylamine yields the sulfonyl phenyl intermediate.
Introduction of Oxoethyl and Chlorophenyl Groups: The sulfonyl phenyl intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to introduce the chlorophenyl group. The oxoethyl group is introduced through a subsequent reaction with ethyl oxalyl chloride.
Formation of Pyrrolidine Ring and Carboxylate Group: The final step involves the cyclization of the intermediate with a suitable amine, such as pyrrolidine, to form the pyrrolidine ring. The carboxylate group is introduced through esterification with a suitable carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the oxoethyl and chlorophenyl groups, resulting in the formation of alcohols and amines.
Substitution: The sulfonyl and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols and amines, and various substituted compounds depending on the nucleophile used in substitution reactions.
科学的研究の応用
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl and chlorophenyl groups are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine ring may contribute to the compound’s binding affinity and specificity towards its targets. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activity.
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds share the sulfonyl phenyl group and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.
4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl 4-Methylbenzenesulfonate: This compound also contains the sulfonyl phenyl group and is used in similar applications.
Uniqueness
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C26H22ClNO7S |
|---|---|
分子量 |
528.0 g/mol |
IUPAC名 |
[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C26H22ClNO7S/c1-17-5-11-23(12-6-17)36(32,33)35-22-9-7-18(8-10-22)24(29)16-34-26(31)19-13-25(30)28(15-19)21-4-2-3-20(27)14-21/h2-12,14,19H,13,15-16H2,1H3 |
InChIキー |
GFUKDVPRNHYBOI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B12462185.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12462197.png)

![N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12462207.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462216.png)
![2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol](/img/structure/B12462217.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B12462220.png)
![3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12462229.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462242.png)

![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)

